Tcs 5861528

Beschreibung

Eigenschaften

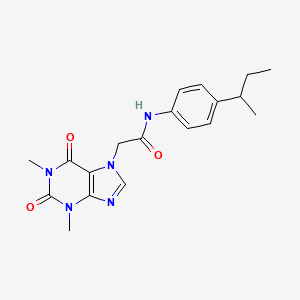

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTUWJYMCADJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386817 | |

| Record name | TCS 5861528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332117-28-9 | |

| Record name | TCS 5861528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: TCS 5861528 Mechanism of Action & Experimental Application

Executive Summary

TCS 5861528 (also known as Chembridge-5861528) is a selective, reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1] It is a derivative of the widely used tool compound HC-030031, engineered for improved solubility while retaining selectivity against TRPV1 and NaV channels.

This guide details the physicochemical mechanism of TCS 5861528, its potency profile, and validated protocols for its application in nociceptive and inflammatory research.

Part 1: Molecular Identity & Pharmacodynamics

The Target: TRPA1 Gating

TRPA1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons (C-fibers and A

-

Exogenous Electrophiles: Allyl isothiocyanate (AITC - mustard oil), cinnamaldehyde.

-

Endogenous Oxidative Stress: 4-Hydroxynonenal (4-HNE), Hydrogen Peroxide (

).

Activation typically involves the covalent modification of cysteine residues (e.g., C621, C641, C665 in human TRPA1) within the N-terminal cytoplasmic domain, triggering a conformational change that opens the pore to

Mechanism of Antagonism

TCS 5861528 functions as a pore-blocker or allosteric modulator that stabilizes the closed state of the channel. Unlike the covalent agonists it opposes, TCS 5861528 interacts non-covalently.

-

Action: It inhibits Calcium influx induced by both AITC (electrophilic) and non-electrophilic agonists.[2]

-

Reversibility: The blockade is reversible upon washout, distinguishing it from irreversible antagonists that might permanently alkylate the channel.

-

Selectivity: Crucially, TCS 5861528 displays >100-fold selectivity for TRPA1 over the structurally related TRPV1 channel. It does not antagonize TRPV1 even at concentrations up to 100

M.[1]

Pathway Visualization

The following diagram illustrates the competitive dynamic between oxidative agonists and TCS 5861528 at the neuronal membrane.

Figure 1: Signal transduction pathway of TRPA1-mediated nociception and the interception point of TCS 5861528.

Part 2: Potency & Selectivity Profile

Researchers must note that TCS 5861528 is a micromolar potency inhibitor. While less potent than newer nanomolar candidates (e.g., A-967079), its utility lies in its specific solubility profile and established literature baseline for diabetic neuropathy models.

Table 1: Physicochemical & Biological Properties

| Parameter | Value | Notes |

| IC50 (AITC-induced) | 14.3 | Blockade of AITC-evoked |

| IC50 (4-HNE-induced) | 18.7 | Blockade of oxidative stress agonist [1].[1][2] |

| Selectivity | > 100 | No activity at TRPV1 or NaV channels [2].[1] |

| Solubility (DMSO) | ~15 mg/mL | Significantly improved over HC-030031. |

| Solubility (Ethanol) | 0.1 mg/mL | Poor solubility in pure ethanol. |

| Molecular Weight | 369.42 g/mol | Small molecule, cell-permeable. |

Part 3: Experimental Protocols

In Vitro: FLIPR Calcium Assay

Objective: Quantify TRPA1 inhibition in HEK293 cells stably expressing human TRPA1.

Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay detects intracellular calcium flux. Probenecid is used to prevent the extrusion of the calcium-sensitive dye by anion transporters.

Workflow:

-

Cell Plating: Seed hTRPA1-HEK293 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%

. -

Dye Loading:

-

Wash cells with assay buffer (HBSS + 20 mM HEPES).

-

Load with Fluo-4 AM (2

M) containing 2.5 mM Probenecid . -

Incubate for 45 minutes at 37°C.

-

-

Pre-Incubation (Critical Step):

-

Add TCS 5861528 (concentration range: 0.1

M – 100 -

Incubate for 15 minutes prior to agonist addition to allow equilibrium binding.

-

-

Agonist Challenge:

-

Inject AITC (Final concentration: 10

M, approx. EC80).

-

-

Data Acquisition: Measure fluorescence (

) for 120 seconds. -

Analysis: Calculate % Inhibition relative to Vehicle (DMSO) control.

In Vivo: Diabetic Neuropathic Pain Model (Rat)

Objective: Assess anti-hyperalgesic efficacy in Streptozotocin (STZ)-induced diabetes.

Rationale: STZ destroys pancreatic

Protocol:

-

Induction: Administer STZ (50 mg/kg, i.p.) to male Sprague-Dawley rats. Confirm diabetes (Blood glucose > 15 mM) after 1 week.

-

Development: Wait 3–4 weeks for mechanical hyperalgesia to develop (measured via Von Frey filaments).

-

Preparation of TCS 5861528:

-

Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline.

-

Note: Sonicate if necessary; ensure clear solution.

-

-

Administration:

-

Dose: 10 – 30 mg/kg.

-

Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

-

-

Testing: Measure paw withdrawal threshold (PWT) at 30, 60, and 120 minutes post-dose.

-

Validation: Efficacy should manifest as a reversal of hypersensitivity (return to baseline PWT), not total anesthesia.

Figure 2: Experimental timeline for validating TCS 5861528 efficacy in diabetic neuropathy.

Part 4: Troubleshooting & Stability

-

Solubility Issues:

-

TCS 5861528 is hydrophobic.[3] If precipitation occurs in aqueous buffers, increase the DMSO concentration in the stock solution (up to 30 mg/mL) before dilution.

-

Limit: Ensure final DMSO concentration in cell assays is < 0.1% to avoid non-specific channel effects.

-

-

Species Differences:

-

TRPA1 exhibits significant interspecies variance (Human vs. Rat vs. Mouse). While TCS 5861528 is effective in both Rat and Human models, IC50 values may shift. Always run a positive control (e.g., A-967079) if comparing across species.

-

-

Light Sensitivity:

-

TRPA1 agonists (like AITC) are volatile and light-sensitive. Prepare agonist plates immediately before use. TCS 5861528 itself is stable but should be stored at -20°C, desiccated.

-

References

-

Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[2][4] Anesthesiology, 111(1), 147-154.[2]

-

Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.

-

Tocris Bioscience. TCS 5861528 Product Datasheet.

-

Cayman Chemical. TCS 5861528 Product Information.

Sources

Technical Guide: TCS 5861528 – TRPA1 Antagonism in Nociceptive Pathways

Executive Summary

TCS 5861528 (also identified as Chembridge-5861528 ) is a potent, selective, and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Unlike broad-spectrum channel blockers, TCS 5861528 exhibits high specificity for TRPA1, showing no activity against the related TRPV1 channel at concentrations up to 100 µM.[2]

Primarily utilized in nociception and neurogenic inflammation research, this compound effectively blocks calcium influx induced by reactive electrophiles (e.g., AITC) and endogenous oxidative stress markers (e.g., 4-HNE). Its physicochemical profile allows for both systemic (i.p.) and local (intrathecal) administration, making it a critical tool for dissecting the role of TRPA1 in diabetic neuropathy, postoperative pain, and migraine pathologies.

Chemical Identity & Pharmacophore

TCS 5861528 is built upon a purine scaffold, structurally distinct from but functionally related to the xanthine-based antagonist HC-030031. Its lipophilicity necessitates specific formulation strategies for in vivo bioavailability.

| Property | Detail |

| CAS Number | 332117-28-9 |

| IUPAC Name | 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide |

| Molecular Formula | C₁₉H₂₃N₅O₃ |

| Molecular Weight | 369.42 g/mol |

| Solubility | DMSO (up to 75 mg/mL); Ethanol (low); Water (Insoluble) |

| Appearance | White to off-white solid |

Mechanism of Action (MoA)

The primary mechanism of TCS 5861528 is the blockade of the TRPA1 pore, preventing cation entry. TRPA1 is a polymodal sensor activated by exogenous irritants (mustard oil, garlic) and endogenous oxidative byproducts.

Signal Transduction Blockade[6]

-

Activation: Under normal conditions, agonists like Allyl Isothiocyanate (AITC) or 4-Hydroxynonenal (4-HNE) covalently modify cysteine residues on the TRPA1 N-terminus.

-

Influx: This modification opens the channel pore, allowing a massive influx of Ca²⁺ and Na⁺ into the primary sensory neuron (C-fibers and Aδ-fibers).

-

Depolarization: The cation influx depolarizes the membrane, generating action potentials.

-

Neuropeptide Release: High intracellular Ca²⁺ triggers the fusion of synaptic vesicles, releasing Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).

-

Effect: These neuropeptides cause vasodilation (neurogenic inflammation) and transmit pain signals to the dorsal horn of the spinal cord.

TCS 5861528 Intervention: By binding to the TRPA1 channel, TCS 5861528 stabilizes the closed state or physically occludes the pore, effectively halting the Ca²⁺ influx regardless of the presence of agonists.

Pathway Visualization

Figure 1: Mechanism of TRPA1 activation and blockade by TCS 5861528. The antagonist prevents the transition to the open state, inhibiting calcium-dependent nociceptive signaling.

Quantitative Pharmacology

TCS 5861528 is characterized by its ability to block diverse TRPA1 activators with similar potency, suggesting an action on the channel gating mechanism rather than competition at a specific agonist binding site.

Potency & Selectivity Profile

| Parameter | Value | Notes |

| IC₅₀ (vs AITC) | 14.3 µM | Blocks mustard oil-induced Ca²⁺ influx |

| IC₅₀ (vs 4-HNE) | 18.7 µM | Blocks oxidative stress-induced Ca²⁺ influx |

| TRPV1 Activity | > 100 µM | No antagonism or agonism observed |

| TRPV4 Activity | Inactive | High selectivity for Ankyrin subfamily |

In Vivo Efficacy[5]

-

Diabetic Hypersensitivity: 30 mg/kg (i.p., b.i.d.) significantly attenuates mechanical hypersensitivity in Streptozotocin (STZ)-induced diabetic rats.[2]

-

Neurogenic Inflammation: Intrathecal injection (10 µg) reduces capsaicin-induced blood flow increases, indicating a role in spinal modulation of peripheral inflammation.

Experimental Protocols

In Vitro Stock Preparation

Objective: Create a stable stock solution for cellular assays.

-

Solvent: Dimethyl Sulfoxide (DMSO).[3] Note: Do not use water or ethanol as primary solvents for stock.

-

Concentration: 10 mM to 50 mM.

-

Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Formulation (Systemic Injection)

Objective: Prepare a 30 mg/kg solution for intraperitoneal (i.p.) administration. TCS 5861528 is hydrophobic; improper formulation leads to precipitation and erratic data.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Step-by-Step Protocol:

-

Weighing: Calculate the required mass based on animal weight (e.g., for a 250g rat at 30 mg/kg, you need 7.5 mg).

-

Primary Solubilization: Dissolve the compound completely in DMSO (10% of final volume). Vortex until clear.

-

Co-solvent Addition: Add PEG300 (40% of final volume). Vortex.

-

Surfactant Addition: Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

-

Aqueous Phase: Slowly add pre-warmed (37°C) Saline (45% of final volume) while vortexing.

-

Verification: Inspect for precipitate. The solution should be clear to slightly opalescent. Use immediately.

Workflow Visualization

Figure 2: Critical formulation workflow to ensure bioavailability and reproducibility.

References

-

Wei, H., et al. (2009). Attenuation of the mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][3] Anesthesiology, 111(1), 147-154.[4][3]

-

Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[3] Neuropharmacology, 58(3), 578-584.[3]

-

Wei, H., et al. (2010). Spinal TRPA1 ion channels contribute to the cutaneous neurogenic inflammation in the rat.[3] Neuroscience Letters, 479(3), 253-256.[3]

-

Tocris Bioscience. TCS 5861528 Product Datasheet.

-

Cayman Chemical. TCS 5861528 Technical Information.[4]

Sources

An In-depth Technical Guide to TCS 5861528: A Potent TRPA1 Channel Blocker for Preclinical Research

Introduction: The Therapeutic Promise of Targeting the TRPA1 Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.[1] Activation of the TRPA1 channel by a wide array of irritants, such as allyl isothiocyanate (AITC) from mustard oil and 4-hydroxynonenal (4-HNE), an endogenous marker of oxidative stress, leads to an influx of cations, primarily Ca2+ and Na+. This influx results in membrane depolarization and the propagation of pain signals.[2] The role of TRPA1 extends beyond simple nociception; it is a key player in the neurogenic inflammation that underpins a variety of pathological conditions, including chronic pain, respiratory diseases, and migraine.[1][3][4] Consequently, the development of selective TRPA1 antagonists represents a promising therapeutic strategy for these debilitating disorders.

This technical guide provides a comprehensive overview of TCS 5861528 (also known as Chembridge-5861528), a potent and selective TRPA1 channel blocker. We will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and present its pharmacological data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage TCS 5861528 as a tool for investigating TRPA1-mediated pathophysiology and exploring its therapeutic potential.

TCS 5861528: Chemical Properties and Pharmacological Profile

TCS 5861528 is a small molecule antagonist of the TRPA1 channel.[5][6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |

| Molecular Formula | C19H23N5O3 |

| Molecular Weight | 369.42 g/mol |

| CAS Number | 332117-28-9 |

| Purity | ≥98% (HPLC) |

| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 0.1 mg/ml |

Table 1: Chemical and Physical Properties of TCS 5861528.[6][7][8]

Pharmacologically, TCS 5861528 is a potent antagonist of agonist-evoked TRPA1 channel activation. It has been shown to inhibit calcium influx induced by both the exogenous electrophilic agonist AITC and the endogenous lipid peroxidation product 4-HNE.[5][6]

| Agonist | IC50 (µM) |

| Allyl isothiocyanate (AITC) | 14.3 |

| 4-Hydroxynonenal (4-HNE) | 18.7 |

Table 2: In vitro potency of TCS 5861528 against agonist-induced TRPA1 activation.[5][6]

Notably, TCS 5861528 demonstrates selectivity for the TRPA1 channel, showing no agonistic or antagonistic activity on the closely related TRPV1 channel at concentrations up to 100 µM.[5] This selectivity is crucial for dissecting the specific role of TRPA1 in various physiological and pathological processes.

Mechanism of Action: Blocking the TRPA1 Signaling Cascade

The activation of the TRPA1 channel initiates a signaling cascade that culminates in the sensation of pain and the release of pro-inflammatory neuropeptides. The mechanism by which TCS 5861528 exerts its effects is through the direct blockade of this channel, thereby preventing the influx of cations that triggers these downstream events.

Figure 1: TRPA1 Signaling Pathway and Blockade by TCS 5861528. This diagram illustrates the activation of the TRPA1 channel by noxious stimuli, leading to cation influx, membrane depolarization, and subsequent pain signaling and neurogenic inflammation. TCS 5861528 acts as a direct blocker of the open channel, preventing these downstream effects.

In Vitro Characterization: Calcium Influx Assay

A primary method for evaluating the potency of TRPA1 antagonists is the calcium influx assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following agonist-induced channel activation.

Experimental Workflow: Calcium Influx Assay

Figure 2: Workflow for the In Vitro Calcium Influx Assay. This flowchart outlines the key steps involved in assessing the inhibitory activity of TCS 5861528 on TRPA1 channel function using a fluorescence-based calcium influx assay.

Detailed Protocol: Calcium Influx Assay using FLIPR

This protocol is adapted from standard procedures for assessing TRPA1 antagonist activity in a high-throughput format.[9][10][11][12][13]

Materials:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 (hTRPA1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

TCS 5861528 stock solution in DMSO.

-

TRPA1 agonist stock solution (e.g., AITC or 4-HNE in DMSO).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Culture and Plating:

-

Culture hTRPA1-expressing cells under standard conditions (37°C, 5% CO2).

-

Harvest cells and seed them into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

-

Compound Addition:

-

Prepare serial dilutions of TCS 5861528 in assay buffer.

-

Using the FLIPR, add the diluted compound solutions to the appropriate wells of the cell plate.

-

Incubate the plates with the compound for 10-20 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare the TRPA1 agonist solution in assay buffer at a concentration that will elicit a robust and reproducible calcium response (typically EC80).

-

Place the cell plate in the FLIPR instrument.

-

Initiate the fluorescence reading and, after establishing a stable baseline, add the agonist solution to all wells simultaneously using the FLIPR's integrated pipettor.

-

Continue to record the fluorescence intensity for several minutes to capture the peak response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).

-

Plot the normalized response as a function of the TCS 5861528 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Evaluation: Streptozotocin-Induced Diabetic Neuropathy Model

To assess the in vivo efficacy of TCS 5861528, the streptozotocin (STZ)-induced diabetic neuropathy model in rats is a well-established and relevant preclinical model of painful diabetic neuropathy.[5][6][7] This model mimics the mechanical hypersensitivity often observed in diabetic patients.

Experimental Workflow: STZ-Induced Diabetic Neuropathy Model

Figure 3: Workflow for the STZ-Induced Diabetic Neuropathy Model. This flowchart depicts the sequential steps for inducing diabetes in rats, confirming the development of mechanical hypersensitivity, and subsequently evaluating the therapeutic effect of TCS 5861528.

Detailed Protocol: STZ-Induced Mechanical Hypersensitivity in Rats

This protocol is based on established methods for inducing and assessing painful diabetic neuropathy in rodents.[5][6][7][14][15]

Materials:

-

Male Sprague-Dawley rats.

-

Streptozotocin (STZ).

-

Citrate buffer (pH 4.5).

-

Blood glucose meter and test strips.

-

Von Frey filaments.

-

TCS 5861528.

-

Vehicle for TCS 5861528 administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

Procedure:

-

Baseline Testing:

-

Acclimatize rats to the testing environment.

-

Determine the baseline paw withdrawal threshold (PWT) for each rat using the von Frey test. This involves applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).

-

-

Confirmation of Diabetes:

-

72 hours post-STZ injection, measure blood glucose levels from a tail vein blood sample.

-

Rats with blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.

-

-

Development of Hypersensitivity:

-

House the diabetic rats for 2-4 weeks to allow for the development of mechanical hypersensitivity.

-

Monitor the rats' health and body weight regularly.

-

-

Post-Diabetes Testing:

-

Re-measure the PWT of the diabetic rats to confirm the development of mechanical hypersensitivity (a significant decrease in PWT compared to baseline).

-

-

Compound Administration:

-

Randomly assign the diabetic rats to treatment groups (e.g., vehicle control, different doses of TCS 5861528).

-

Administer TCS 5861528 or vehicle via the desired route (e.g., intraperitoneally). A reported effective dose is 30 mg/kg, administered twice daily for a week.[5]

-

-

Final Testing:

-

At appropriate time points after compound administration, re-measure the PWT to assess the effect of TCS 5861528 on mechanical hypersensitivity.

-

-

Data Analysis:

-

Compare the PWTs between the vehicle- and TCS 5861528-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in PWT in the TCS 5861528-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

-

Conclusion and Future Directions

TCS 5861528 is a valuable pharmacological tool for the investigation of TRPA1 channel function and its role in various disease states. Its potency and selectivity make it an ideal candidate for preclinical studies aimed at validating TRPA1 as a therapeutic target. The detailed protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of TCS 5861528 and other potential TRPA1 modulators.

Future research should focus on further elucidating the precise binding site and mechanism of action of TCS 5861528 on the TRPA1 channel. Additionally, exploring its efficacy in a broader range of preclinical models of pain and inflammation will be crucial for advancing its potential therapeutic applications. The continued investigation of TRPA1 antagonists like TCS 5861528 holds significant promise for the development of novel and effective treatments for a variety of unmet medical needs.

References

-

MDPI. (2018). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]

-

DOI. (n.d.). FLIPR® Calcium Assay Cells used in the assay were stably tr. Retrieved from [Link]

-

GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9. Retrieved from [Link]

-

MDPI. (2018). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]

-

The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram showing the structure of TRPA1 channel. Retrieved from [Link]

-

MDPI. (2022). Modulation of Glia Activation by TRPA1 Antagonism in Preclinical Models of Migraine. Retrieved from [Link]

-

LabNet Biotecnica. (n.d.). TCS 5861528. Retrieved from [Link]

-

Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

Patsnap Synapse. (2025). What are the therapeutic applications for TRPA1 inhibitors?. Retrieved from [Link]

-

Wikipedia. (n.d.). TRPA1. Retrieved from [Link]

-

Creative Biolabs. (2024). Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model. Retrieved from [Link]

-

Journal of General Physiology. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Retrieved from [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Dove Press. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Retrieved from [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Assay in Summary_ki [w.bindingdb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 15. yeasenbio.com [yeasenbio.com]

Technical Guide: Elucidating the Biological Activity and Mechanism of Action of TCS 5861528, a Novel Kinase Inhibitor

Abstract

This document provides a comprehensive technical overview of the preclinical biological characterization of TCS 5861528, a novel small molecule inhibitor. Through a systematic series of biochemical and cell-based assays, we delineate its mechanism of action, establish its potency and selectivity, and demonstrate its effects on downstream cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both the rationale behind the experimental strategy and detailed, validated protocols for replication and further investigation. We establish that TCS 5861528 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical node in cellular signaling.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular kinase domain through auto-phosphorylation. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are fundamental regulators of cell proliferation, survival, and differentiation.

Dysregulation of EGFR signaling, often through mutation or overexpression, is a well-documented driver of oncogenesis in various human cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. Consequently, the development of small molecule inhibitors that target the EGFR kinase domain has been a cornerstone of targeted cancer therapy. TCS 5861528 was developed as a next-generation inhibitor designed to potently and selectively block this aberrant signaling. This guide details the foundational experiments that characterize its biological activity.

Biochemical Characterization: Direct Target Engagement and Potency

To validate that TCS 5861528 directly inhibits its intended target, we employed a series of cell-free biochemical assays. The primary objective is to quantify the inhibitor's potency in an isolated system, devoid of cellular complexities such as membrane transport or off-target effects.

Principle of the In Vitro Kinase Assay

The fundamental method for determining the potency of a kinase inhibitor is the in vitro kinase assay. This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the purified kinase domain of the target protein. We utilize an ATP-competitive assay format, which is relevant for most kinase inhibitors. The endpoint is the half-maximal inhibitory concentration (IC50), representing the concentration of TCS 5861528 required to reduce the kinase activity by 50%.

Experimental Workflow: In Vitro Kinase IC50 Determination

The workflow for determining the biochemical potency of TCS 5861528 is a multi-step process designed for precision and reproducibility.

Caption: Workflow for determining the biochemical IC50 of TCS 5861528.

Protocol: EGFR In Vitro Kinase Assay

-

Prepare Reagents:

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.

-

TCS 5861528 Stock: 10 mM in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 pM) in kinase buffer.

-

EGFR Enzyme: Recombinant human EGFR kinase domain (purified). Dilute to 2x working concentration (e.g., 10 ng/µL) in kinase buffer.

-

Peptide Substrate: Poly(Glu, Tyr) 4:1. Dilute to 2x working concentration (e.g., 0.2 mg/mL) in kinase buffer.

-

ATP Mix: 2x working concentration (e.g., 10 µM) of cold ATP spiked with [γ-³²P]ATP in kinase buffer.

-

-

Assay Execution (in a 96-well plate):

-

Add 10 µL of 2x EGFR enzyme to each well.

-

Add 5 µL of serially diluted TCS 5861528 or DMSO vehicle control.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Add 5 µL of 2x peptide substrate.

-

Initiate the kinase reaction by adding 10 µL of the 2x ATP mix.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding 20 µL of 30% acetic acid.

-

Spot 25 µL from each well onto a P81 phosphocellulose filter mat.

-

Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition for each concentration relative to the DMSO control.

-

Plot percent inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Results Summary: Potency and Selectivity

TCS 5861528 demonstrates high potency against its primary target. A kinase selectivity panel was also performed to assess its activity against a panel of other kinases, confirming its specificity for EGFR.

| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. SRC) |

| EGFR (Wild-Type) | In Vitro Kinase Assay | 1.2 | >800x |

| SRC Kinase | In Vitro Kinase Assay | >1000 | - |

| VEGFR2 | In Vitro Kinase Assay | 850 | ~1.4x vs. EGFR |

Cellular Characterization: Target Engagement and Pathway Modulation

While biochemical assays confirm direct potency, cellular assays are crucial to verify that the compound can enter cells, engage its target in a physiological context, and exert the desired biological effect.

Inhibition of EGFR Auto-phosphorylation

The first step in EGFR signaling is ligand-induced auto-phosphorylation. A key validation experiment is to demonstrate that TCS 5861528 can block this event in a cellular context. This is typically assessed using Western blotting.

Caption: EGFR signaling pathway and the inhibitory action of TCS 5861528.

Functional Cellular Outcomes: Anti-proliferative Activity

The ultimate goal of an EGFR inhibitor in an oncology setting is to halt uncontrolled cell proliferation. The anti-proliferative activity of TCS 5861528 is quantified by measuring its effect on the viability of cancer cell lines over time.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Add TCS 5861528 in a 10-point serial dilution (e.g., 100 µM to 1 pM) to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Lysis and Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Results Summary: Cellular Potency

| Cell Line | Genetic Background | GI50 (nM) |

| A549 | EGFR Wild-Type | 150 |

| NCI-H1975 | EGFR L858R/T790M | >10,000 |

| HCC827 | EGFR exon19del | 8.5 |

The data indicate that TCS 5861528 is most potent in cell lines with activating EGFR mutations (HCC827) and less active against wild-type EGFR. The lack of activity in the T790M mutant cell line suggests it belongs to the first or second generation of EGFR inhibitors.

Conclusion and Future Directions

Future work should focus on comprehensive selectivity profiling, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in xenograft models to further validate its potential as a therapeutic agent.

References

-

Title: EGFR signaling and its targeting in cancer. Source: Nature Reviews Cancer. URL: [Link]

-

Title: The EGFR signalling network in cancer: a systems biology perspective. Source: Nature Reviews Molecular Cell Biology. URL: [Link]

-

Title: EGFR-Mutated Lung Cancer: A Paradigm of Targeted Therapy. Source: Annual Review of Medicine. URL: [Link]

Technical Monograph: TCS 5861528 (TRPA1 Antagonist)

CAS Number: 332117-28-9 Synonyms: Chembridge-5861528, TCS-5861528 Target: Transient Receptor Potential Ankyrin 1 (TRPA1)[1][2][3][4]

Executive Summary

TCS 5861528 is a highly selective, cell-permeable antagonist of the TRPA1 ion channel , a primary sensor for noxious cold, environmental irritants, and endogenous inflammatory mediators. Unlike non-specific channel blockers (e.g., Ruthenium Red), TCS 5861528 exhibits high specificity for TRPA1, showing no significant activity against the related TRPV1 channel even at high concentrations (up to 100 µM).[2]

This compound is a critical tool for dissecting the role of TRPA1 in neuropathic pain , diabetic hypersensitivity , and neurogenic inflammation . It functions by blocking the pore or gating mechanism of the channel, thereby inhibiting calcium influx induced by agonists such as Allyl Isothiocyanate (AITC) and 4-Hydroxynonenal (4-HNE).

Chemical Properties & Formulation Strategy

Physicochemical Specifications

| Property | Detail |

| Molecular Formula | C₁₉H₂₃N₅O₃ |

| Molecular Weight | 369.42 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% (HPLC) |

| Solubility (DMSO) | ~15–30 mg/mL (Clear solution) |

| Solubility (Ethanol) | < 1 mg/mL (Poor - Not recommended) |

| Solubility (Water) | Insoluble |

Preparation of Stock & Working Solutions

Critical Protocol: TCS 5861528 is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation.

-

Stock Solution (50 mM):

-

Weigh 18.47 mg of TCS 5861528.

-

Dissolve in 1 mL of anhydrous DMSO.

-

Vortex heavily until the solution is perfectly clear.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for up to 6 months. Avoid freeze-thaw cycles.

-

-

Working Solution (In Vitro):

-

Dilute the DMSO stock into the assay buffer (e.g., HBSS or Ringer's solution) immediately prior to use.

-

Ensure the final DMSO concentration is < 0.1% to avoid solvent artifacts.

-

-

In Vivo Formulation (i.p. Injection):

-

Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

-

Procedure: Dissolve compound in DMSO first. Add PEG300 and vortex. Add Tween-80 and vortex. Finally, add saline slowly while vortexing to prevent crashing out.

-

Pharmacology & Mechanism of Action[2]

Mechanism of Blockade

TRPA1 is a non-selective cation channel located on nociceptive sensory neurons (C-fibers and Aδ-fibers). Under physiological stress or exposure to irritants (e.g., mustard oil, oxidative stress products like 4-HNE), TRPA1 opens, allowing Ca²⁺ and Na⁺ influx.

TCS 5861528 acts as a reversible antagonist.[5] It does not compete directly with the covalent binding site of electrophilic agonists (like AITC) but stabilizes the channel in a closed state, effectively blunting the depolarization of the nociceptor.

Key Pharmacological Metrics:

-

Selectivity: >100 µM against TRPV1 (Capsaicin-evoked).

Signaling Pathway Visualization

The following diagram illustrates the interruption of the nociceptive signaling cascade by TCS 5861528.

Figure 1: Mechanism of Action. TCS 5861528 prevents the transition of TRPA1 to the open state, halting calcium influx and downstream pain signaling.

Experimental Applications & Protocols

A. In Vitro: Calcium Imaging (Ratiometric)

This protocol validates TRPA1 inhibition in transfected HEK293 cells or Dorsal Root Ganglion (DRG) neurons.

Materials: Fura-2 AM dye, Calcium-free buffer, AITC (Agonist).

-

Loading: Incubate cells with 2-5 µM Fura-2 AM for 30-45 mins at 37°C.

-

Wash: Wash cells 3x with standard extracellular solution (SES).

-

Pre-incubation: Perfuse cells with TCS 5861528 (10–30 µM) for 5 minutes.

-

Control: Perfuse with SES + 0.1% DMSO vehicle.

-

-

Challenge: Apply AITC (100 µM) in the presence of TCS 5861528.

-

Measurement: Monitor fluorescence ratio (340/380 nm).

-

Result: TCS 5861528 treated cells should show a significantly blunted Ca²⁺ spike compared to vehicle control.

B. In Vivo: Diabetic Neuropathy Pain Model

This protocol assesses the efficacy of TCS 5861528 in reducing mechanical hypersensitivity in Streptozotocin (STZ)-induced diabetic rats.

Dose: 30 mg/kg (i.p.) or 10-30 µg (intrathecal).

Figure 2: Experimental workflow for evaluating TCS 5861528 in a diabetic neuropathy model.

Step-by-Step Protocol:

-

Induction: Induce diabetes in rats using Streptozotocin (STZ).[2] Wait 2-3 weeks for neuropathy to develop.

-

Baseline: Measure baseline paw withdrawal thresholds using Von Frey filaments.

-

Administration: Administer TCS 5861528 (30 mg/kg, i.p.) twice daily.

-

Testing: Perform behavioral testing 30–60 minutes after dosing.

-

Outcome: A reversal of mechanical hypersensitivity (increased withdrawal threshold) indicates TRPA1-mediated analgesia.

Safety & Toxicology

-

Hazard Identification: TCS 5861528 is a potent bioactive compound. While specific toxicology data is limited, treat as a potential irritant and toxic substance.

-

Handling: Always wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

DMSO Warning: DMSO penetrates skin rapidly and can carry dissolved compounds into the bloodstream. Change gloves immediately if splashed.

References

-

Wei H, et al. (2009).[8][6] Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[6][7] Anesthesiology, 111(1), 147-154.[8][6]

-

Wei H, et al. (2010).[6] Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[6][7] Neuropharmacology, 58(3), 578-584.[6]

-

Cayman Chemical. (n.d.). TCS 5861528 Product Information & Safety Data Sheet.[7]

-

Tocris Bioscience. (n.d.). TCS 5861528: TRPA1 Blocker Technical Data.[2][8][7]

Sources

- 1. TCS 5861528 - LabNet Biotecnica [labnet.es]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCS 5861528 - LabNet Biotecnica [labnet.es]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.cn [glpbio.cn]

- 7. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to TCS 5861528: A Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCS 5861528, a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. We will delve into its core physicochemical properties, its mechanism of action within the broader context of TRPA1 signaling, and a detailed, field-proven protocol for its experimental application.

Core Compound Characteristics

TCS 5861528, also known as Chembridge-5861528, is a small molecule modulator extensively used in preclinical research to investigate the role of the TRPA1 channel in various physiological and pathological processes, particularly in the realms of pain and neurogenic inflammation.[1][2][3]

Physicochemical and Pharmacological Data Summary

For ease of reference, the key quantitative data for TCS 5861528 are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃N₅O₃ | [1][2] |

| Molecular Weight | 369.4 g/mol | [1][2][3][4] |

| CAS Number | 332117-28-9 | [1][2] |

| Purity | ≥98% | [1][2] |

| IC₅₀ (AITC-evoked Ca²⁺ influx) | 14.3 µM | [1][2][3][5] |

| IC₅₀ (4-HNE-evoked Ca²⁺ influx) | 18.7 µM | [1][2][3][5] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 0.1 mg/ml | [1] |

Mechanism of Action: Antagonism of the TRPA1 Signaling Pathway

TCS 5861528 exerts its effects by selectively blocking the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.

The activation of the TRPA1 channel is a key event in the initiation of pain and neurogenic inflammation. A diverse array of agonists can trigger its opening, including:

-

Exogenous irritants: Compounds like allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon.

-

Endogenous inflammatory mediators: Reactive oxygen species (ROS), reactive nitrogen species (RNS), and lipid peroxidation products such as 4-hydroxynonenal (4-HNE) that are generated during tissue injury and inflammation.

Upon activation, TRPA1 allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx leads to membrane depolarization, the generation of action potentials that transmit pain signals to the central nervous system, and the localized release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5]

TCS 5861528 functions as a direct antagonist at the TRPA1 channel. By binding to the channel, it prevents the conformational changes required for its opening, thereby inhibiting the influx of cations and the subsequent downstream signaling events. This blockade effectively attenuates the pain and inflammatory responses mediated by TRPA1 activation.[1][2][3]

TRPA1 Signaling Pathway and Point of Inhibition by TCS 5861528

Caption: TRPA1 signaling pathway and the inhibitory action of TCS 5861528.

Experimental Protocol: In Vitro Calcium Influx Assay

The following protocol details a standard and robust method for quantifying the inhibitory activity of TCS 5861528 on agonist-induced TRPA1 activation using a fluorescence-based calcium influx assay. This is a cornerstone experiment for characterizing TRPA1 antagonists.

Rationale for Experimental Choices

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are used due to their low endogenous channel expression and high transfectability, making them an ideal system for stably or transiently expressing the human TRPA1 channel.

-

Calcium Indicator Dye: Fluo-4 AM is a widely used, high-affinity fluorescent dye for measuring intracellular calcium. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell. Upon binding to calcium, its fluorescence intensity increases significantly.

-

Agonist: Allyl isothiocyanate (AITC) is a potent and well-characterized TRPA1 agonist, making it a reliable tool for inducing channel activation.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities is essential for capturing the rapid kinetics of calcium influx in real-time.

Detailed Step-by-Step Methodology

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TRPA1 (hTRPA1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPA1 expression.

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading buffer in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 1-5 µM.

-

Aspirate the cell culture medium from the 96-well plate.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in a CO₂ incubator.

-

-

Compound Incubation:

-

Prepare serial dilutions of TCS 5861528 in HBSS/HEPES buffer. It is crucial to include a vehicle control (e.g., 0.1% DMSO).

-

After the dye loading incubation, gently wash the cells twice with HBSS/HEPES buffer to remove extracellular dye.

-

Add the different concentrations of TCS 5861528 (or vehicle) to the respective wells and incubate for 15-20 minutes at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare an AITC solution in HBSS/HEPES buffer at a concentration that elicits a submaximal response (typically the EC₈₀), as determined from prior agonist dose-response experiments.

-

Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

Establish a stable baseline reading for approximately 20-30 seconds.

-

Use the instrument's automated injector to add the AITC solution to all wells simultaneously.

-

Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent plateau.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically calculated as the peak fluorescence intensity post-agonist addition minus the baseline fluorescence.

-

Normalize the data by expressing the response in each TCS 5861528-treated well as a percentage of the response in the vehicle-treated control wells (agonist alone).

-

Plot the percent inhibition against the logarithm of the TCS 5861528 concentration.

-

Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro calcium influx assay to test TCS 5861528.

Conclusion

TCS 5861528 is a valuable pharmacological tool for the investigation of TRPA1-mediated signaling. Its well-defined molecular characteristics and selective antagonistic activity make it an essential compound for researchers in pain, inflammation, and sensory neuroscience. The protocols and data presented in this guide provide a solid foundation for the effective application of TCS 5861528 in a laboratory setting.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: TCS 5861528 – TRPA1 Antagonism in Neuropathic Pain & Neurogenic Inflammation

Executive Summary

TCS 5861528 (also known as Chembridge-5861528) is a potent, selective, and cell-permeable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Unlike non-selective cation channel blockers, TCS 5861528 exhibits high specificity for TRPA1, showing no significant activity against TRPV1 or other related channels at effective concentrations.

This guide synthesizes the core research—primarily the foundational work by Wei et al.—to provide a validated roadmap for using TCS 5861528 in preclinical models of diabetic neuropathy , mechanical hypersensitivity , and neurogenic inflammation . It details the physicochemical properties, preparation protocols for in vivo administration, and the mechanistic basis for its therapeutic potential.

Mechanistic Profile & Chemical Identity

Chemical Identity

-

Molecular Formula: C₁₉H₂₃N₅O₃

-

Molecular Weight: 369.42 g/mol [4]

-

Solubility: Soluble in DMSO (up to 30 mg/mL) and Ethanol (low solubility).[3] Requires specific co-solvents for in vivo use.

Mechanism of Action

TCS 5861528 functions as a TRPA1 channel blocker .[1][2][3][4] It inhibits the influx of Calcium (Ca²⁺) and Sodium (Na⁺) ions that typically occurs upon channel activation by electrophilic agonists.

-

Mode of Inhibition: Antagonizes agonist-evoked currents.[3]

-

Selectivity:

Potency Data (In Vitro)

The compound effectively blocks responses triggered by both exogenous (Allyl Isothiocyanate - AITC) and endogenous (4-Hydroxynonenal - 4-HNE) agonists.

| Agonist | Stimulus Type | IC₅₀ of TCS 5861528 | Biological Relevance |

| AITC | Exogenous (Mustard Oil) | 14.3 µM | Standard chemical nociception model |

| 4-HNE | Endogenous (Lipid Peroxidation) | 18.7 µM | Oxidative stress & inflammatory pain marker |

Visualization: TRPA1 Signaling & Inhibition

The following diagram illustrates the pathway by which reactive aldehydes (like 4-HNE) activate TRPA1 on nociceptors, leading to pain transmission, and how TCS 5861528 interrupts this cascade.

Figure 1: Mechanism of Action. TCS 5861528 prevents agonist-mediated ion influx, halting the downstream release of pro-inflammatory neuropeptides.

Therapeutic Applications: Review of Core Literature

The utility of TCS 5861528 is best defined by the series of studies conducted by Wei et al. , which established the compound as a standard tool for investigating diabetic neuropathy.

Diabetic Neuropathy (Streptozotocin-Induced)

Context: Diabetic patients often develop painful neuropathy characterized by mechanical hypersensitivity (pain from touch).

-

Finding: In Streptozotocin (STZ)-induced diabetic rats, TRPA1 expression is upregulated in dorsal root ganglion (DRG) neurons.

-

Efficacy: Systemic administration of TCS 5861528 significantly attenuated mechanical hypersensitivity.[1]

-

Key Insight: The study proved that TRPA1 contributes to the maintenance of diabetic pain, not just acute nociception.

Neurogenic Inflammation

Context: Activation of sensory nerves releases peptides (CGRP, Substance P) that cause vasodilation and plasma leakage.

-

Finding: TCS 5861528 blocked inflammation induced by mustard oil (AITC).

-

Unexpected Cross-Talk: Interestingly, while TCS 5861528 is TRPA1-selective, some studies suggest it can attenuate blood flow changes induced by Capsaicin (a TRPV1 agonist). This likely indicates a physiological interaction where TRPA1 facilitates TRPV1-mediated vascular responses, rather than direct off-target binding.

Experimental Protocols (The "How-To")

In Vitro Preparation (Stock Solution)

To ensure stability and solubility for cellular assays:

-

Solvent: 100% DMSO.

-

Concentration: Prepare a 10 mM or 30 mM stock.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute into physiological buffer (e.g., HBSS) immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent artifacts.

In Vivo Formulation (Critical for Bioavailability)

TCS 5861528 has poor water solubility. A "self-validating" vehicle system is required to ensure the drug is actually delivered to the systemic circulation.

Recommended Vehicle (Systemic/Intraperitoneal):

-

Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).[1][8]

-

SBE-β-CD = Sulfobutyl ether-beta-cyclodextrin (e.g., Captisol).

-

-

Alternative Vehicle: 10% DMSO + 90% Corn Oil (for slower release/depot effect).

Preparation Protocol (30 mg/kg dose):

-

Weigh the required amount of TCS 5861528 solid.

-

Dissolve completely in 10% of the final volume using pure DMSO. Vortex or sonicate until clear.

-

Slowly add 90% of the final volume of the aqueous vehicle (SBE-β-CD/Saline) while vortexing.

-

Validation: The solution should remain clear or form a stable suspension. If precipitation occurs immediately, the dose may not be absorbed effectively.

Validated Dosing Regimen (Rat Model)

Based on Wei et al. (2009):

-

Route: Intraperitoneal (i.p.)[1]

-

Frequency: Twice daily (b.i.d).

-

Duration: 1 week (for chronic models like STZ-diabetes).

-

Readout: Von Frey filament testing (mechanical threshold) performed 1 hour post-dosing.

Workflow Visualization: In Vivo Efficacy Study

This workflow outlines the standard procedure for testing TCS 5861528 in a diabetic neuropathy model.

Figure 2: Experimental Workflow. A step-by-step timeline for assessing the anti-hyperalgesic properties of TCS 5861528 in diabetic rats.

References

-

Wei H, et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][9] Anesthesiology.[4][9]

-

Wei H, et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[4][9] Neuropharmacology.[4][9]

-

Wei H, et al. (2010). Spinal TRPA1 ion channels contribute to the cutaneous neurogenic inflammation in the rat.[4][9] Neuroscience Letters.[4][9]

-

Cayman Chemical. Product Information: TCS 5861528.[3]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. TCS 5861528 - LabNet Biotecnica [labnet.es]

- 3. caymanchem.com [caymanchem.com]

- 4. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]

- 5. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.cn [glpbio.cn]

discovery and history of TCS 5861528

TRPA1 Antagonism in the Modulation of Diabetic Neuropathy and Nociception

Executive Summary

TCS 5861528 (also identified in literature as Chembridge-5861528) is a potent, selective, and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] Unlike broad-spectrum TRP blockers, TCS 5861528 exhibits high selectivity for TRPA1 over the structurally related TRPV1 and TRPV4 channels, making it a critical chemical probe for dissecting the role of TRPA1 in distinct pain modalities.

This guide details the discovery, mechanism of action, and experimental utility of TCS 5861528. It is designed for researchers investigating the intersection of oxidative stress, diabetic neuropathy, and nociceptive signaling.

Chemical Identity and Physicochemical Profile[4][5][6][7]

TCS 5861528 is a xanthine derivative. Its structural core resembles the purine scaffold found in caffeine and theophylline, yet its side chains confer specific steric properties that facilitate TRPA1 pore occlusion or allosteric modulation.

Table 1: Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |

| CAS Number | 332117-28-9 |

| Molecular Formula | C₁₉H₂₃N₅O₃ |

| Molecular Weight | 369.42 g/mol |

| Solubility (DMSO) | ~30 mg/mL (Clear solution) |

| Solubility (Ethanol) | ~0.1 mg/mL (Poor) |

| Solubility (Water) | Insoluble (Requires co-solvents/cyclodextrins for aqueous delivery) |

| Appearance | White to off-white solid |

Application Note: Due to its lipophilicity, preparing stock solutions in 100% DMSO is mandatory. For in vivo administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is recommended to prevent precipitation at the injection site.

Discovery and Historical Context

The discovery of TCS 5861528 emerged from the need to distinguish between different "chemical pain" receptors. While TRPV1 (the capsaicin receptor) was well-characterized by the mid-2000s, TRPA1 (the "wasabi receptor") lacked specific pharmacological tools.

The "Chembridge" Screen (2009): The compound was first prominently characterized by Wei et al. (2009) . The research group screened the ChemBridge Corporation's diverse small-molecule library to identify novel TRPA1 antagonists.

-

The Challenge: Existing antagonists like HC-030031 were useful but had limitations in solubility and metabolic stability.

-

The Hit: Compound #5861528 (later commercialized as TCS 5861528) was identified as a hit that could block TRPA1 activation induced by Allyl Isothiocyanate (AITC) and 4-Hydroxynonenal (4-HNE) .[2][3]

Significance of the Discovery: The identification of TCS 5861528 was pivotal because it linked TRPA1 specifically to diabetic neuropathy . Wei et al. demonstrated that this compound could reverse mechanical hypersensitivity in streptozotocin (STZ)-induced diabetic rats, providing the first robust pharmacological evidence that TRPA1 mediates pain signals generated by endogenous oxidative stress metabolites (like 4-HNE) in diabetes.

Mechanism of Action (MOA)[1]

TCS 5861528 functions as a channel blocker.[1][2][3][4][5][6] It does not prevent the binding of agonists to the channel per se, but rather inhibits the conformational change or pore opening required for cation influx.

The Signaling Pathway

TRPA1 is a chemosensor. It is activated by electrophilic compounds (like AITC) which covalently modify cysteine residues on the channel's N-terminus. It is also activated by non-covalent agonists and mechanical shear stress.

-

Activation: Reactive Oxygen Species (ROS) or exogenous irritants (AITC) modify TRPA1.

-

Influx: The channel opens, allowing Ca²⁺ and Na⁺ to enter the sensory neuron (C-fiber).

-

Depolarization: This influx causes membrane depolarization and action potential generation.

-

Blockade: TCS 5861528 binds to the TRPA1 transmembrane domain, preventing Ca²⁺ influx despite the presence of agonists.[6]

Selectivity Profile:

-

TRPA1: IC₅₀ ≈ 14.3 µM (against AITC); IC₅₀ ≈ 18.7 µM (against 4-HNE).[1][2][3][4][5][6]

-

TRPV1: No significant inhibition at >100 µM.[1]

-

TRPV4: No significant inhibition.

Pathway Visualization

The following diagram illustrates the antagonistic action of TCS 5861528 within the nociceptive signaling cascade.

Figure 1: Mechanism of Action.[1] TCS 5861528 inhibits TRPA1 activation by both exogenous (AITC) and endogenous (4-HNE) agonists, preventing downstream nociceptive signaling.[3]

Experimental Protocols

To ensure data integrity, experiments using TCS 5861528 must be self-validating. This means including positive controls (known agonists) and negative controls (vehicle only).

Protocol A: In Vitro Calcium Imaging (Ratiometric)

Objective: Determine the IC₅₀ of TCS 5861528 against AITC-induced calcium influx in HEK293 cells stably expressing human TRPA1.

Reagents:

-

Fura-2 AM (Calcium indicator)

-

HEK293-hTRPA1 cells

-

Assay Buffer: HBSS + 20 mM HEPES (pH 7.4)

Workflow:

-

Loading: Incubate cells with 2 µM Fura-2 AM for 30 minutes at 37°C. Wash 3x with Assay Buffer.

-

Pre-incubation (Critical): Add TCS 5861528 (0.1 – 100 µM) to the cells 10 minutes prior to agonist addition. This allows equilibrium binding.

-

Control: Vehicle (0.1% DMSO).

-

-

Stimulation: Inject AITC (final concentration 50 µM, approx. EC₈₀).

-

Measurement: Record fluorescence ratio (340/380 nm excitation, 510 nm emission) for 120 seconds.

-

Analysis: Calculate the Area Under the Curve (AUC) relative to the baseline. Normalize to the Vehicle + AITC response (100%).

Protocol B: In Vivo Diabetic Neuropathy Model

Objective: Assess the efficacy of TCS 5861528 in reversing mechanical allodynia.

Workflow:

-

Induction: Administer Streptozotocin (STZ, 50 mg/kg i.p.) to rats. Confirm diabetes (blood glucose > 15 mM) after 7 days.

-

Baseline Testing: At day 14 post-STZ, measure mechanical withdrawal thresholds using Von Frey filaments. (Diabetic rats should show thresholds < 6g).

-

Treatment:

-

Readout: Measure Von Frey thresholds at 30, 60, and 120 minutes post-injection.

-

Validation: A successful reversal should see thresholds return toward naïve levels (~15g).

Comparative Pharmacology

When selecting a TRPA1 antagonist, it is crucial to understand how TCS 5861528 compares to other standard tools.

Table 2: TRPA1 Antagonist Comparison

| Compound | IC₅₀ (hTRPA1) | Key Characteristics |

| TCS 5861528 | ~14 µM | Highly selective; effective against oxidative stress agonists (4-HNE).[2][3] Xanthine scaffold. |

| HC-030031 | ~6 µM | The "Classic" antagonist. Lower solubility; short half-life in vivo. |

| A-967079 | ~60 nM | Higher potency; structurally distinct. Often used to validate TCS results. |

Why choose TCS 5861528? Researchers prefer TCS 5861528 when investigating metabolic neuropathy . Its ability to specifically antagonize 4-HNE-evoked responses makes it uniquely suited for studying pain driven by lipid peroxidation products, a hallmark of diabetic nerve damage.

References

-

Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][5] Anesthesiology, 111(1), 147–154.[4][5]

-

Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[4][6] Neuropharmacology, 58(3), 578–584.[4]

-

Tocris Bioscience. TCS 5861528 Product Datasheet.[6]

-

MedChemExpress. Chembridge-5861528 (TCS 5861528) Technical Data.

-

Ko, M.J., et al. (2019). A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery. Scientific Reports, 9, 2430.[6]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂 | MCE [medchemexpress.cn]

- 4. glpbio.cn [glpbio.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of TCS 5861528 in Elucidating Neurogenic Inflammation Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Clarification on the Mechanism of Action of TCS 5861528

This guide provides a comprehensive technical overview of the use of TCS 5861528 in the study of neurogenic inflammation. It is crucial to begin with a significant clarification regarding the pharmacological target of this compound. While the initial query suggested TCS 5861528 as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, extensive pharmacological data identifies it as a Transient Receptor Potential Ankylin 1 (TRPA1) channel blocker .[1][2][3][4][5] This distinction is fundamental to its application in research. This guide will, therefore, focus on the utility of TCS 5861528 as a TRPA1 antagonist to investigate the mechanisms of neurogenic inflammation. We will also explore the interconnectedness of TRPA1 and CGRP signaling pathways in this complex process.

Neurogenic inflammation is a neurally driven inflammatory response characterized by vasodilation, plasma protein extravasation, and the release of pro-inflammatory mediators from sensory nerve endings.[6][7] This process is implicated in a variety of pathological conditions, including migraine, asthma, psoriasis, and inflammatory bowel disease.[8] The release of neuropeptides, most notably CGRP and Substance P (SP), from activated sensory neurons is a hallmark of neurogenic inflammation.[9][10][11][12]

The Central Role of TRPA1 in Neurogenic Inflammation

The TRPA1 ion channel is a non-selective cation channel primarily expressed on sensory neurons. It functions as a sensor of a wide array of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[13] Activation of TRPA1 channels on nociceptive C-fibers leads to the release of neuropeptides like CGRP and SP, thereby initiating the cascade of neurogenic inflammation.[7] This makes TRPA1 a critical upstream regulator in this pathway.

Pharmacological Profile of TCS 5861528

TCS 5861528 is a selective blocker of the TRPA1 channel.[2] It has been shown to antagonize calcium influx evoked by TRPA1 agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE), with IC50 values of 14.3 µM and 18.7 µM, respectively.[1][3][4][5] Notably, TCS 5861528 does not exhibit agonistic activity at TRPA1 or TRPV1 channels, nor does it antagonize TRPV1 channels at concentrations up to 100 µM.[4] This selectivity makes it a valuable tool for isolating the specific contributions of TRPA1 activation to neurogenic inflammation. In vivo studies have demonstrated the efficacy of TCS 5861528 in attenuating pain-related behaviors in models of diabetic hypersensitivity and postoperative pain.[2]

Chemical and Physical Properties of TCS 5861528

| Property | Value |

| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide[1] |

| CAS Number | 332117-28-9[1][2] |

| Molecular Formula | C19H23N5O3[1][2] |

| Molecular Weight | 369.42 g/mol [1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO (≥76 mg/mL) and Ethanol (≥6.17 mg/mL with gentle warming)[14] |

| Storage | Store at room temperature[1] |

The Interplay of TRPA1 and CGRP in Neurogenic Inflammation

While TCS 5861528 targets TRPA1, its use provides a powerful lens through which to study the downstream effects of CGRP release. Activation of TRPA1 on sensory nerve terminals directly triggers the release of CGRP.[7] CGRP, a potent vasodilator, then acts on its receptors on vascular smooth muscle cells, leading to increased blood flow.[11][12] It also contributes to plasma extravasation and mast cell degranulation, further amplifying the inflammatory response.[11] Therefore, by blocking the initial TRPA1-mediated trigger with TCS 5861528, researchers can effectively inhibit the subsequent CGRP-dependent neurogenic inflammation.

Figure 1: Signaling pathway of TRPA1-mediated neurogenic inflammation and the inhibitory action of TCS 5861528.

Experimental Protocols for Studying Neurogenic Inflammation with TCS 5861528

The following protocols provide a framework for investigating the role of TRPA1 in neurogenic inflammation using TCS 5861528.

In Vitro Model: Neuropeptide Release from Isolated Tissues

This protocol is adapted from methodologies used to measure CGRP release from tissues rich in sensory innervation, such as dental pulp or dura mater.[15][16][17]

Objective: To determine the effect of TCS 5861528 on TRPA1 agonist-induced CGRP release from isolated tissue.

Materials:

-

Isolated tissue (e.g., rodent dura mater, dental pulp)

-

TCS 5861528 (dissolved in DMSO)

-

TRPA1 agonist (e.g., AITC or capsaicin for tissues with co-expression of TRPV1)

-

Synthetic interstitial fluid (SIF) buffer

-

CGRP enzyme immunoassay (EIA) kit

-

96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Tissue Preparation: Isolate the desired tissue and place it in ice-cold SIF.

-

Acclimation: Place tissue explants into individual wells of a 96-well plate containing SIF and allow them to acclimate for 30-60 minutes at 37°C.

-

Pre-incubation with TCS 5861528: Replace the SIF with fresh SIF containing various concentrations of TCS 5861528 or vehicle (DMSO). Incubate for 30 minutes.

-

Stimulation: Add the TRPA1 agonist (e.g., AITC) to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Sample Collection: Collect the supernatant from each well.

-

CGRP Quantification: Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Express CGRP release as a percentage of the vehicle control and determine the IC50 of TCS 5861528.

Figure 2: Experimental workflow for the in vitro neuropeptide release assay.

In Vivo Model: Formalin-Induced Paw Edema in Rodents

The formalin test is a widely used model of inflammatory pain that has a neurogenic component in its early phase.[18]

Objective: To assess the ability of TCS 5861528 to inhibit the neurogenic inflammatory phase of the formalin-induced paw edema model.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

TCS 5861528 (formulated for systemic or local administration)

-

Formalin (e.g., 2% solution)

-

Pletysmometer or calipers for measuring paw volume/thickness

-

Anesthesia (if required for administration)

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental setup.

-

TCS 5861528 Administration: Administer TCS 5861528 or vehicle via the desired route (e.g., intraperitoneal, oral, or intraplantar) at a predetermined time before formalin injection.

-

Baseline Measurement: Measure the baseline paw volume or thickness.

-

Formalin Injection: Inject a small volume of formalin solution into the plantar surface of the hind paw.

-

Paw Edema Measurement: Measure paw volume or thickness at regular intervals (e.g., 15, 30, 60, 120 minutes) after the formalin injection.

-

Data Analysis: Calculate the percentage increase in paw volume/thickness compared to the baseline. Compare the effects of TCS 5861528 treatment to the vehicle control group.

Data Interpretation and Troubleshooting

-

In Vitro Specificity: To confirm that the observed effects are TRPA1-mediated, consider using TRPA1 knockout/knockdown cells or tissues as a negative control.

-

In Vivo Considerations: The choice of vehicle for TCS 5861528 is critical for ensuring bioavailability. Dose-response studies are essential to determine the optimal effective dose.

-

Connecting to CGRP: In both in vitro and in vivo models, the measurement of CGRP levels in tissue homogenates or plasma can provide a direct link between TRPA1 antagonism and the inhibition of CGRP release.

Conclusion

TCS 5861528 is a valuable pharmacological tool for dissecting the role of TRPA1 in neurogenic inflammation. By selectively blocking this key ion channel, researchers can gain critical insights into the upstream mechanisms that trigger the release of CGRP and other neuropeptides, driving the inflammatory cascade. A clear understanding of its TRPA1-specific mechanism of action is paramount for the design of robust experiments and the accurate interpretation of their results. This guide provides a foundation for utilizing TCS 5861528 to advance our understanding of neurogenic inflammation and to explore novel therapeutic strategies for associated pathologies.

References

- The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC. (n.d.).

- Manglani, M., et al. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Methods.

- Russell, F. A., et al. (2014). Calcitonin Gene-Related Peptide: Physiology and Pathophysiology. Physiological Reviews, 94(4), 1099–1142.

- Nield, D. (2022). We Just Got a Major Clue on How CGRP Contributes to Migraine in Our Nerve Cells. ScienceAlert.

- Tajti, J., et al. (2022). Neurogenic Inflammation. Encyclopedia.pub.